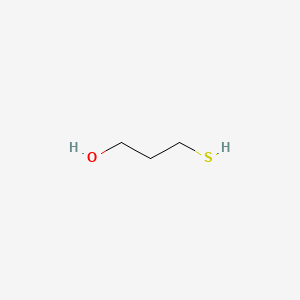3-Mercapto-1-propanol
CAS No.: 63947-56-8
Cat. No.: VC13342373
Molecular Formula: C3H8OS
Molecular Weight: 92.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63947-56-8 |
|---|---|
| Molecular Formula | C3H8OS |
| Molecular Weight | 92.16 g/mol |
| IUPAC Name | 3-sulfanylpropan-1-ol |
| Standard InChI | InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2 |
| Standard InChI Key | SHLSSLVZXJBVHE-UHFFFAOYSA-N |
| SMILES | C(CO)CS |
| Canonical SMILES | C(CO)CS |
Introduction
Physical and Chemical Properties
The compound exhibits distinct physicochemical characteristics critical for its industrial and research utility:
The thiol group’s nucleophilicity and the hydroxyl group’s hydrophilicity facilitate interactions with metals and organic substrates, making it a valuable intermediate in synthetic chemistry .
Synthesis and Production Methods
Industrial Synthesis
The patented method (WO2011040131A1) involves a two-step process:
-
Addition Reaction: Allyl alcohol reacts with thio-S-acetic acid () under controlled conditions (50–60°C, nitrogen atmosphere) to form an intermediate .
-
Hydrolysis: The intermediate undergoes acid- or base-catalyzed hydrolysis to yield 3-mercapto-1-propanol with a yield of 70–84%, avoiding pyrophoric reagents like .
Alternative routes include photochemical installation of thiol linkers and halogenation of 1,3-propanediol followed by thiol substitution, though these methods face scalability challenges .
Applications in Research and Industry
Nanotechnology and Material Science
-
Self-Assembled Monolayers (SAMs): The thiol group binds to gold and silver surfaces, creating hydrophilic SAMs for biosensors and electronic devices .
-
Polymer Modification: Used to synthesize thiol-functionalized polymers, enhancing adhesion and chemical resistance in coatings .
Biomedical Applications
-
Biosensors: Serves as a traceless linker in DNA detection systems, enabling label-free capacitive sensing of mutations (e.g., TP53 gene) .
-
Drug Delivery: Investigated for synthesizing resorbable elastomers in tissue engineering, leveraging its redox activity for controlled degradation .
Industrial Chemistry
-
Vulcanization Agent: Modifies synthetic rubber properties by cross-linking polymer chains .
-
Flavor Enhancement: Contributes to fruity aromas in wines, though concentrations are tightly regulated due to toxicity concerns .
Biological and Pharmacological Activity
Antimicrobial and Cytotoxic Effects
Studies report moderate antimicrobial activity against bacteria (e.g., E. coli) and fungi, attributed to thiol-mediated disruption of membrane integrity . Cytotoxicity assays reveal apoptosis induction in cancer cells (e.g., A-549 lung carcinoma) at IC50 values of ~50 µM, likely via caspase activation .
Antioxidant Properties
The compound’s thiol group scavenges reactive oxygen species (ROS), making it a candidate for mitigating oxidative stress in biochemical models .
Recent Advances and Future Directions
Smart Materials
A 2021 study demonstrated its role in synthesizing silver thiolate coordination polymers with reversible near-infrared transitions, promising for optoelectronics .
Sustainable Synthesis
Recent patents emphasize solvent-free reactions and biocatalytic routes to reduce waste, aligning with green chemistry principles .
Pharmaceutical Innovations
Ongoing research explores its use in prodrug formulations, leveraging thiol-disulfide exchange for targeted drug release .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume